N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
- 1,3,5-Trimethylpyrazole
Uniqueness
N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxylamine group provides additional reactivity compared to other pyrazole derivatives, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3 |
InChI Key |
ILRRUIZMBUAUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=NO)C |
Origin of Product |
United States |
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